molecular formula C24H17ClFN3O B2415073 1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-44-3

1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2415073
CAS No.: 932464-44-3
M. Wt: 417.87
InChI Key: JGUHWOLTGHVJSG-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H17ClFN3O and its molecular weight is 417.87. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c1-14-3-7-17(12-21(14)25)29-24-19-11-16(26)6-10-22(19)27-13-20(24)23(28-29)15-4-8-18(30-2)9-5-15/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUHWOLTGHVJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)OC)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CMFPQ) is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of CMFPQ, focusing on its chemical properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C24H17ClFN3O
  • Molecular Weight : 417.87 g/mol
  • Exact Mass : 417.104418 g/mol

The unique structure of CMFPQ includes a chloro substituent, a fluorine atom, and methoxy groups on the phenyl rings, which contribute to its distinct chemical reactivity and biological activity .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in CMFPQ enhances its selectivity towards various biological targets. The combination of chloro and methoxy groups is believed to influence its interaction with cellular mechanisms, potentially leading to therapeutic applications .

Anticancer Potential

The pyrazoloquinoline derivatives have been extensively studied for their anticancer properties. CMFPQ's structural similarities to other active compounds suggest it may also possess significant anticancer activity. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values in the low micromolar range .

CompoundCell Line TestedIC50 (µM)
CMFPQMCF7TBD
RelatedNCI-H4600.39
RelatedMCF70.46

The mechanism by which CMFPQ exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Induction of apoptosis in cancer cells.
  • Modulation of inflammatory pathways.

Studies on similar compounds have indicated that they can inhibit cyclin-dependent kinases (CDKs) and Aurora-A kinase, which are critical regulators of the cell cycle .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various pyrazoloquinoline derivatives against multiple cancer cell lines. The results indicated that compounds similar to CMFPQ exhibited significant growth inhibition, suggesting a potential role for CMFPQ in cancer therapy .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial properties of pyrazoloquinolines, revealing that certain derivatives displayed effective inhibition against Gram-positive bacteria. This study lays the groundwork for further exploration into CMFPQ's antibacterial capabilities .

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C24H17ClFN3OC_{24}H_{17}ClFN_3O and features a complex structure that contributes to its biological activities. The presence of multiple functional groups allows it to interact with different biological targets, making it a versatile candidate for drug development .

Antimicrobial Activity

Research indicates that pyrazoloquinoline derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to 1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline were tested against several bacterial strains, including Bacillus subtilis and Escherichia coli. Results showed that these compounds demonstrated inhibition zones greater than 15 mm, indicating strong antibacterial activity .

Summary of Antimicrobial Studies

CompoundBacterial StrainInhibition Zone (mm)
This compoundB. subtilis>15
This compoundE. coli>15

Anticancer Properties

The anticancer potential of pyrazoloquinolines has been extensively studied. It has been shown that these compounds can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways. For instance, derivatives have been found to exhibit potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Study: Anticancer Activity

In vitro studies have demonstrated that the compound can significantly reduce the viability of cancer cells through mechanisms such as:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.

Antiviral Effects

Recent investigations have highlighted the antiviral properties of pyrazoloquinolines against several viruses. Studies have reported that derivatives can inhibit viral replication in cell cultures, showcasing effectiveness against viruses such as influenza and HIV. The mechanism involves interference with viral entry or replication processes within host cells .

Summary of Antiviral Studies

Virus TypeCompound TestedEffectiveness
Influenza AThis compoundSignificant inhibition
HIVThis compoundNotable reduction in replication

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